

Benzenesulfonyl Isocyanate: A Technical Guide to its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Benzenesulfonyl isocyanate

Cat. No.: B1265589

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Benzenesulfonyl isocyanate is a highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the electrophilic nature of the isocyanate group, which readily undergoes addition reactions with a wide range of nucleophiles. This technical guide provides an in-depth overview of the chemical properties, reactivity, and synthetic applications of **benzenesulfonyl isocyanate**, with a focus on experimental protocols and mechanistic insights relevant to research and development.

Chemical and Physical Properties

Benzenesulfonyl isocyanate is a colorless to pale yellow liquid with a pungent odor. It is crucial to handle this compound with appropriate safety precautions due to its reactivity and potential hazards. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Benzenesulfonyl Isocyanate**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ NO ₃ S	[1][2]
Molecular Weight	183.18 g/mol	[1][2]
Boiling Point	130 °C at 9 mmHg	[1]
Density	1.369 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.536	[1]
CAS Number	2845-62-7	[1][2]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **benzenesulfonyl isocyanate**. The following table summarizes the key spectroscopic data.

Table 2: Spectroscopic Data of **Benzenesulfonyl Isocyanate**

Spectrum Type	Key Peaks / Chemical Shifts
Infrared (IR)	<p>The most prominent feature in the IR spectrum is the strong, sharp absorption band of the isocyanate group (-N=C=O) asymmetric stretch, typically appearing around $2240\text{-}2280\text{ cm}^{-1}$.</p> <p>Other significant absorptions include those for the S=O stretching of the sulfonyl group (around 1350 and 1170 cm^{-1}) and aromatic C-H and C=C stretching vibrations.</p>
^1H NMR	<p>The proton NMR spectrum is characterized by signals corresponding to the protons of the benzene ring. Due to the electron-withdrawing nature of the sulfonyl isocyanate group, these aromatic protons are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm.</p>
^{13}C NMR	<p>The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the isocyanate carbon (-N=C=O), which typically appears in the range of δ 120-130 ppm.</p> <p>The aromatic carbons will have distinct chemical shifts based on their position relative to the sulfonyl group.</p>

Reactivity and Reaction Mechanisms

The reactivity of **benzenesulfonyl isocyanate** is dominated by the electrophilic character of the central carbon atom in the isocyanate group. This carbon is susceptible to attack by a wide variety of nucleophiles.

Nucleophilic Addition Reactions

Benzenesulfonyl isocyanate readily reacts with nucleophiles such as alcohols, phenols, amines, and water. These reactions proceed via a nucleophilic addition mechanism, where the

nucleophile attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate is then protonated to yield the final product.

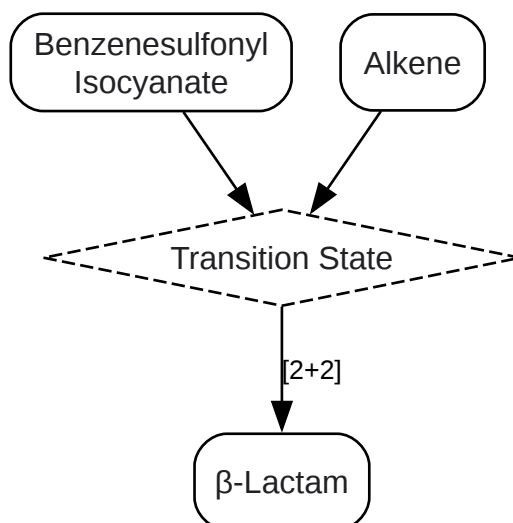


Figure 2: [2+2] Cycloaddition with an Alkene

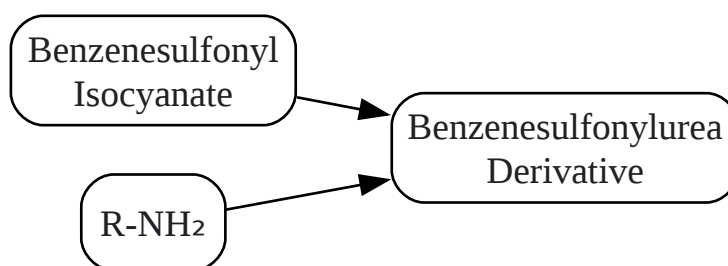


Figure 3: Synthesis of Sulfonylureas

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